9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine heterocyclic core. The structure features a 2-chlorobenzyl substituent at position 9 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₂₆H₂₁ClNO₄, with an average molecular mass of 446.9 g/mol.
Properties
Molecular Formula |
C25H20ClNO4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20ClNO4/c1-29-18-8-6-16(7-9-18)20-12-24(28)31-25-19(20)10-11-23-21(25)14-27(15-30-23)13-17-4-2-3-5-22(17)26/h2-12H,13-15H2,1H3 |
InChI Key |
DYPWRXIISCMQPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
The compound 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediate compounds and subsequent cyclization processes. Common reagents utilized in these reactions include chlorobenzyl derivatives and methoxybenzene. The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it demonstrated significant inhibitory effects on various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values ranged from 7.84 to 16.2 µM , indicating promising activity against these malignancies .
Table 1: Anticancer Activity of 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 7.84 |
| MDA-MB-231 | 16.2 |
| MIA PaCa-2 | 12.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of specific molecular targets and pathways within cancer cells. It may interact with enzymes or receptors involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging.
- Anti-inflammatory Effects : Some derivatives related to this compound have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
A recent study focused on the structure-activity relationship (SAR) of various benzoxazine derivatives found that substituents like methoxy groups significantly enhance biological activity compared to unsubstituted analogs . This suggests that the presence of electron-donating groups can improve the efficacy of such compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with structurally related compounds, emphasizing substituent variations, molecular properties, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Halogenated Benzyl Groups : Chlorine (e.g., 2-chlorobenzyl) and fluorine (e.g., 4-fluorobenzyl) substituents enhance metabolic stability and target binding via hydrophobic/halogen-bonding interactions .
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl group (electron-donating) may improve π-π stacking in enzyme active sites compared to 4-methylbenzyl (purely hydrophobic) .
Biological Activity Trends: Osteoblast Modulation: Compounds with heteroaromatic substituents (e.g., furan-3-ylmethyl) show osteogenic activity, suggesting substituent flexibility at position 9 is critical for bone-related applications . Antiviral Potential: Fluorinated derivatives (e.g., 4-fluorobenzyl) are prioritized in commercial catalogs, likely due to their balanced pharmacokinetics .
Synthetic Accessibility :
- Hydroxyalkyl side chains (e.g., 4-hydroxybutyl in ) improve solubility but require multi-step synthesis, whereas benzyl derivatives (e.g., 2-chlorobenzyl) are synthetically straightforward .
Research Findings and Mechanistic Implications
- Tautomerization Dynamics: highlights that solvent polarity and substituent electronic effects influence tautomeric equilibria in chromeno-oxazinones. For example, electron-withdrawing groups (e.g., -CF₃ in ) stabilize the oxazinone tautomer, while electron-donating groups (e.g., -OCH₃) favor hemi-aminal forms .
- Enzyme Inhibition : The 5,6,7-trihydroxyflavone scaffold () is critical for α-glucosidase inhibition, but chlorinated benzyl groups in the target compound may confer alternative inhibitory mechanisms via steric disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
